methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate
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Overview
Description
Methyl 5-ethynyltricyclo[3300,3,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cycloaddition reactions, where smaller cyclic compounds are combined under specific conditions to form the tricyclic structure.
Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the tricyclic core, often through a reaction with an acetylene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double or triple bonds within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate: This compound is unique due to its specific tricyclic structure and the presence of an ethynyl group.
This compound derivatives: These compounds may have similar structures but with different functional groups, leading to variations in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with an ethynyl group and a carboxylate ester. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
2445791-92-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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